5-Amino-1-methyl-1H-imidazole-4-carboxamide hydrochloride

Catalog No.
S13312506
CAS No.
M.F
C5H9ClN4O
M. Wt
176.60 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Amino-1-methyl-1H-imidazole-4-carboxamide hydroc...

Product Name

5-Amino-1-methyl-1H-imidazole-4-carboxamide hydrochloride

IUPAC Name

5-amino-1-methylimidazole-4-carboxamide;hydrochloride

Molecular Formula

C5H9ClN4O

Molecular Weight

176.60 g/mol

InChI

InChI=1S/C5H8N4O.ClH/c1-9-2-8-3(4(9)6)5(7)10;/h2H,6H2,1H3,(H2,7,10);1H

InChI Key

PILGHUGPYWTTNG-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC(=C1N)C(=O)N.Cl

5-Amino-1-methyl-1H-imidazole-4-carboxamide hydrochloride is a heterocyclic compound that belongs to the imidazole family. It features a five-membered ring containing two nitrogen atoms, specifically at positions 1 and 3 of the ring. The compound is characterized by the presence of an amino group at position 5, a methyl group at position 1, and a carboxamide group at position 4. This unique structure contributes to its diverse chemical properties and biological activities. The hydrochloride form enhances its solubility in water, making it suitable for various applications in chemical and biological research.

  • Oxidation: This process involves the addition of oxygen or the removal of hydrogen, often using agents like hydrogen peroxide or potassium permanganate.
  • Reduction: Involves the addition of hydrogen or removal of oxygen, typically utilizing reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution: This reaction entails the replacement of one functional group with another, commonly using halogens or alkylating agents.

The outcomes of these reactions can lead to various derivatives and modifications of the original compound, expanding its utility in synthetic chemistry.

The synthesis of 5-Amino-1-methyl-1H-imidazole-4-carboxamide hydrochloride typically involves cyclization reactions starting from amido-nitriles. One common synthetic route includes:

  • Nickel-Catalyzed Addition: Involves the addition of nucleophiles to nitriles.
  • Proto-Demetallation: Removal of metal from the intermediate complex.
  • Tautomerization: Rearrangement of the compound to form different isomers.
  • Dehydrative Cyclization: Formation of the imidazole ring by eliminating water.

These methods can be optimized for industrial production to ensure high yield and purity through advanced techniques like continuous flow reactors.

5-Amino-1-methyl-1H-imidazole-4-carboxamide hydrochloride has various applications across multiple fields:

  • Chemistry: Serves as a building block for synthesizing heterocyclic compounds such as purines and pyrimidines.
  • Biochemistry: Used in studies related to enzyme mechanisms and metabolic pathways.
  • Pharmaceuticals: Potentially useful as an intermediate in drug synthesis.
  • Material Science: Investigated for its properties as a corrosion inhibitor for metals .

Several compounds share structural similarities with 5-Amino-1-methyl-1H-imidazole-4-carboxamide hydrochloride:

Compound NameSimilarity Index
5-Amino-2-mercapto-1-methyl-1H-imidazole-4-carboxamide0.98
4-Amino-5-carbamoylimidazole0.87
5-Amino-N,1-dimethyl-1H-imidazole-4-carboxamide0.93
5-Amino-1-propyl-1H-imidazole-4-carboxamide0.92
4-Amino-1-methyl-1H-imidazole-5-carboxamide0.87

Uniqueness

The uniqueness of 5-Amino-1-methyl-1H-imidazole-4-carboxamide hydrochloride lies in its specific substitution pattern and the presence of a hydrochloride salt, which enhances its solubility and stability compared to other similar compounds. This characteristic makes it particularly valuable in both research and industrial applications .

The compound’s systematic IUPAC name is 5-amino-1-methyl-1H-imidazole-4-carboxamide hydrochloride. This nomenclature follows standard rules:

  • Root: Imidazole (a five-membered heterocyclic ring with two nitrogen atoms at positions 1 and 3).
  • Substituents:
    • A methyl group at position 1.
    • An amino group (-NH₂) at position 5.
    • A carboxamide group (-CONH₂) at position 4.
  • Salt form: Hydrochloride (HCl), indicating the compound exists as a protonated amine salt.

Trivial names include:

  • 5-Amino-N1-methylimidazole-4-carboxamide hydrochloride (emphasizing substituent positions).
  • 1-Methyl-5-aminoimidazole-4-carboxamide HCl (simplified positional notation).
Nomenclature TypeExampleSource
IUPAC Systematic5-amino-1-methyl-1H-imidazole-4-carboxamide
Common Synonym1-Methyl-5-aminoimidazole-4-carboxamide HCl

The hydrochloride salt enhances solubility in aqueous solutions, a critical feature for laboratory applications.

Structural Classification and Derivatives

The compound belongs to the imidazole carboxamide family, characterized by:

  • A planar imidazole ring with nitrogen atoms at positions 1 and 3.
  • Functional groups influencing electronic distribution and reactivity:
    • Amino group: Enhances nucleophilicity.
    • Carboxamide: Provides hydrogen-bonding capacity.
    • Methyl group: Steric hindrance and hydrophobicity.

Key derivatives include:

  • 5-Aminoimidazole-4-carboxamide ribonucleotide (AICAR): A phosphorylated ribonucleotide derivative involved in purine biosynthesis.
  • Temozolomide: An antitumor prodrug metabolized to 5-aminoimidazole-4-carboxamide.
DerivativeStructural DifferenceFunctional Role
AICARRibose-5'-phosphate moiety at N1AMPK activation, purine synthesis
TemozolomideTetrazepinone ring substituentDNA alkylation in cancer therapy

The hydrochloride form’s crystalline structure improves stability for storage and handling.

Historical Development and Discovery Context

The compound’s discovery is intertwined with mid-20th-century research on purine biosynthesis intermediates. Key milestones:

  • 1950s: Identification of 5-aminoimidazole-4-carboxamide (AICA) as a precursor in inosine monophosphate (IMP) synthesis.
  • 1980s: Synthesis of methylated derivatives to study enzyme specificity in nucleotide metabolism.
  • 1990s: Emergence of 5-amino-1-methyl-1H-imidazole-4-carboxamide hydrochloride as a stable analog for probing AMP-activated protein kinase (AMPK) signaling.

The hydrochloride salt gained prominence due to its utility in:

  • Metabolic studies: Mimicking AMP’s effects on AMPK without rapid degradation.
  • Drug development: Serving as a scaffold for antitumor agents like temozolomide.

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

176.0464886 g/mol

Monoisotopic Mass

176.0464886 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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